2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde
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Description
Scientific Research Applications
Enzyme Catalysis and Asymmetric Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives. Research on asymmetric synthesis using 3-methoxybenzaldehyde and other aldehydes has led to developments in reaction engineering and reactor concepts for preparative synthesis (Kühl et al., 2007).
Synthesis of Bioactive Compounds : 3,5-Dimethoxy-benzaldehyde has been used as a starting material to synthesize amorfrutins A and B. These compounds have shown promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020).
Chemical Transformations and Intermediates : The synthesis of 2-(alkylamino)-1-arylethanols from aromatic aldehydes via 5-aryloxazolidines as intermediates has been explored. This process includes a reaction of benzaldehydes with nonstabilized azomethine ylides (Moshkin & Sosnovskikh, 2013).
Crystallography and Spectroscopy : Studies on 2-methoxy-benzaldehyde have revealed intra- and intermolecular short contacts in its crystal structure, providing insights into dimerization equilibriums and interactions in both solid and liquid phases (Ribeiro-Claro et al., 2002).
Antioxidant Activity : Novel derivatives synthesized from reactions with 4-(4-methylbenzoxy)benzaldehyde have been analyzed for in vitro antioxidant activities, comparing their efficacy to standard antioxidants (Yüksek et al., 2015).
Photophysical Behavior : The photophysical properties of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde have been studied, revealing insights into charge transfer reactions and the molecule's behavior in different solvent environments (Samanta et al., 2010).
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-12(10(2)17-14-9)8-16-13-6-4-3-5-11(13)7-15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUZGJRITYDUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde |
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